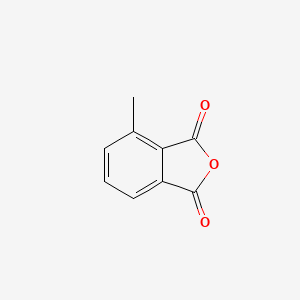

3-Methylphthalic anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61875. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c1-5-3-2-4-6-7(5)9(11)12-8(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWAWPHAOPTQEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063606 | |

| Record name | 1,3-Isobenzofurandione, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4792-30-7, 30140-42-2 | |

| Record name | 3-Methylphthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4792-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1,3-isobenzofurandione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Isobenzofurandione, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030140422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylphthalic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Isobenzofurandione, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Isobenzofurandione, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylphthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-1,3-ISOBENZOFURANDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJC50EL71I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Methylphthalic anhydride basic properties

An In-depth Technical Guide to 3-Methylphthalic Anhydride (B1165640)

This technical guide provides a comprehensive overview of the core properties, synthesis, and safety information for 3-Methylphthalic anhydride, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a solid organic compound with a molecular formula of C₉H₆O₃.[1][2][3] It appears as a white to pale yellow or brown crystalline powder.[4][5][6][7] The compound is sensitive to moisture and reacts with water.[2][3][5]

Identifiers and General Properties

| Property | Value | Reference |

| CAS Number | 4792-30-7 | [1][2][4][8] |

| Molecular Formula | C₉H₆O₃ | [1][2][3][9] |

| Molecular Weight | 162.14 g/mol | [1][2][3] |

| IUPAC Name | 4-methyl-2-benzofuran-1,3-dione | |

| Synonyms | 4-Methyl-1,3-isobenzofurandione, Phthalic anhydride, 3-methyl-, 2,3-Toluenedicarboxylic anhydride | [5][8] |

| Appearance | White to light yellow/orange or pale brown powder/crystals | [4][5][6][7] |

Physical Properties

| Property | Value | Reference |

| Melting Point | 112.0 - 121.0 °C | [6] |

| 114 - 118 °C | [2][5][10] | |

| 115.0 - 119.0 °C | [4] | |

| 119 - 121 °C | [8] | |

| Boiling Point | 315.6 °C at 760 mmHg | [1][5] |

| 125 °C at 0.4 Torr | [8] | |

| Density | 1.364 g/cm³ | [5] |

| Flash Point | 153.3 °C | [5] |

| Water Solubility | Reacts with water | [2][3][5] |

| Vapor Pressure | 0.0±0.7 mmHg at 25℃ | [5] |

Synthesis and Reactivity

This compound is a versatile intermediate in organic synthesis. It can be synthesized via a Diels-Alder reaction followed by dehydration.[11][12][13] It is noted for its use as a biobased replacement for petrochemical phthalic anhydride in applications like coatings, pigments, and polyurethanes.[14]

Experimental Protocol: Improved Synthesis

An improved synthesis method involves the Diels-Alder reaction of 2-methylfuran (B129897) with maleic anhydride, followed by aromatization of the resulting adduct to yield this compound.[11] A 61% yield has been reported for the final product after recrystallization.[11]

Methodology:

-

Diels-Alder Reaction: 2-Methylfuran is reacted with maleic anhydride. This cycloaddition forms the intermediate adduct, exo-cis-1-methyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.[11]

-

Dehydration/Aromatization: The adduct is then treated with a dehydrating agent, such as hydrogen bromide in acetic acid or sulfuric acid, to form the aromatic ring of the phthalic anhydride derivative.[11][13]

-

Purification: The crude product is dried and can be purified by distillation under reduced pressure (e.g., 125 °C at 0.4 mm).[11] Further purification is achieved by recrystallization from a solvent mixture like benzene-petroleum ether to yield colorless crystals.[11]

Reactivity

-

Hydrolysis: As a cyclic anhydride, it reacts with water to form the corresponding dicarboxylic acid, 3-methylphthalic acid.[3][5]

-

Alcoholysis: The anhydride ring can be opened by alcohols to form monoesters.[15]

-

Amine Reactions: It reacts with amines. For instance, its reaction with methylamine (B109427) hydrochloride yields 2,3-Dihydro-2,4-dimethyl-1H-isoindole-1,3-dione.[2][5]

Synthesis Workflow Diagram

The synthesis of this compound from biomass-derived precursors can be visualized as a two-step process.

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling.[16]

Hazard Identification

The compound is associated with the following hazards:

-

Harmful if swallowed.[10]

-

Causes serious eye damage.[10]

-

May cause allergy or asthma symptoms or breathing difficulties if inhaled (respiratory sensitization).[10][16]

| Hazard Code | Description |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H317 | May cause an allergic skin reaction. |

| H318/H319 | Causes serious eye damage/irritation. |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

| H335 | May cause respiratory irritation. |

References for table:[10][17][18]

Handling and Storage

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

It is moisture-sensitive and should be stored under a dry inert gas like nitrogen.[1] Recommended long-term storage is at 2°C - 8°C.[1]

Handling:

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[10][16][18]

-

Ensure adequate ventilation and use a dust respirator if necessary.[16][18]

-

Eyewash stations and safety showers should be readily accessible.[16]

First Aid Measures:

-

Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes and seek medical attention.[16][17]

-

Skin Contact: Wash off immediately with plenty of water.[16] If irritation persists, consult a physician.[16]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and get medical attention.[16][17]

-

Ingestion: Clean mouth with water and then drink plenty of water. Do not induce vomiting and seek medical attention.[10][16]

References

- 1. 3-Methyl phthalic anhydride | 4792-30-7 | FM11816 [biosynth.com]

- 2. This compound CAS#: 4792-30-7 [m.chemicalbook.com]

- 3. This compound | 4792-30-7 [chemicalbook.com]

- 4. This compound | 4792-30-7 | TCI AMERICA [tcichemicals.com]

- 5. This compound CAS 4792-30-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. This compound, 96%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 7. This compound, CasNo.4792-30-7 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. This compound [stenutz.eu]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Improved synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 13. Renewable production of phthalic anhydride from biomass-derived furan and maleic anhydride - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41655K [pubs.rsc.org]

- 14. This compound (3-MPA) - Biorizon [biorizon.eu]

- 15. Phthalic anhydride - Wikipedia [en.wikipedia.org]

- 16. fishersci.com [fishersci.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 3-Methylphthalic Anhydride: Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of 3-Methylphthalic anhydride (B1165640). The information is intended to support research, development, and quality control activities involving this compound.

Chemical Structure and Properties

3-Methylphthalic anhydride, with the IUPAC name 4-methyl-2-benzofuran-1,3-dione, is an aromatic organic compound. It is a derivative of phthalic anhydride with a methyl group substituted on the benzene (B151609) ring.[1] This substitution influences its chemical reactivity and physical properties. The compound is a pale yellow to pale brown crystalline powder.[2]

The chemical structure and key identifiers of this compound are presented below.

Chemical Structure:

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4792-30-7 | [1][2][3][4][5][6][7][8][9][10][11] |

| Molecular Formula | C₉H₆O₃ | [1][2][3][4][5][6][8][9][10][11] |

| Molecular Weight | 162.14 g/mol | [1][2][3][4][5][8][9][10][11] |

| IUPAC Name | 4-methyl-2-benzofuran-1,3-dione | [1][9] |

| SMILES | CC1=CC=CC2=C1C(=O)OC2=O | [1][9] |

| Melting Point | 114-119 °C | [1][3] |

| Appearance | Pale yellow to pale brown crystalline powder | [2] |

Spectroscopic Analysis

Spectroscopic techniques are essential for the identification and characterization of this compound. This section details the expected spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | m | 3H | Aromatic protons |

| ~2.5 | s | 3H | Methyl protons |

Note: Predicted data is based on the analysis of similar compounds, such as 4-methylphthalic anhydride. Experimental values may vary depending on the solvent and instrument.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O (anhydride) |

| ~140 | Aromatic C-CH₃ |

| ~135 | Aromatic CH |

| ~130 | Aromatic C (quaternary) |

| ~125 | Aromatic CH |

| ~20 | CH₃ |

Note: Predicted data is based on general chemical shift ranges for aromatic anhydrides. Experimental determination is recommended for precise assignments.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the strong absorptions of the anhydride carbonyl groups.

Table 4: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1850 | Strong | Asymmetric C=O stretching (anhydride) |

| ~1770 | Strong | Symmetric C=O stretching (anhydride) |

| ~1600, ~1470 | Medium | Aromatic C=C stretching |

| ~1250 | Strong | C-O-C stretching (anhydride) |

| ~2950 | Weak | C-H stretching (methyl) |

| ~3100 | Weak | Aromatic C-H stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.

Table 5: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Ion |

| 162 | [M]⁺ (Molecular Ion) |

| 118 | [M - CO₂]⁺ |

| 90 | [M - CO₂ - CO]⁺ |

| 77 | [C₆H₅]⁺ |

Chromatographic Analysis

Chromatographic techniques are crucial for the separation, identification, and quantification of this compound in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds, including phthalic anhydride derivatives.

Experimental Protocols

This section provides detailed methodologies for the key analytical experiments.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s.

-

Reference the spectrum to the solvent peak.

-

FTIR Spectroscopy

Objective: To identify the functional groups of this compound.

Protocol:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition:

-

Record the spectrum over a typical range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify this compound and potential impurities.

Protocol:

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column suitable for aromatic compounds (e.g., DB-5ms, HP-5ms).

-

Mass Spectrometer: Capable of electron ionization (EI).

-

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify this compound.

Protocol:

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a compatible solvent to create a standard solution.

-

Instrumentation:

-

HPLC System: With a pump, injector, column oven, and a suitable detector (e.g., UV-Vis).

-

Column: A reverse-phase C18 column is typically used.

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio may need to be optimized.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30 °C).

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 230 nm).

-

-

Quantification: Create a calibration curve using standard solutions of known concentrations and determine the concentration of the unknown sample by interpolation.

Synthesis and Analysis Workflow

The following diagrams illustrate a typical synthesis route for this compound and a comprehensive workflow for its analysis.

Caption: Synthesis of this compound via Diels-Alder Reaction.

References

- 1. The C NMR spectrum of maleic anhydride is shown below - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 2. hmdb.ca [hmdb.ca]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. This compound(4792-30-7) IR2 [m.chemicalbook.com]

- 5. CN103217488A - Determination method for hexahydrophthalic anhydride and methylhexahydrophthalic anhydride - Google Patents [patents.google.com]

- 6. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. calpaclab.com [calpaclab.com]

Technical Guide: Synthesis of 3-Methylphthalic Anhydride from Biomass-Derived 2-Methylfuran

Audience: Researchers, scientists, and drug development professionals.

Abstract: The transition towards sustainable chemical manufacturing necessitates the development of processes that utilize renewable feedstocks. This technical guide details the synthesis of 3-methylphthalic anhydride (B1165640), a valuable chemical intermediate, from 2-methylfuran (B129897), a platform chemical derivable from hemicellulose. The primary synthetic route involves a Diels-Alder cycloaddition followed by a dehydration/aromatization step. This document provides an in-depth overview of the reaction mechanisms, detailed experimental protocols, and quantitative data from cited literature. Furthermore, it addresses the key challenge of the competing retro-Diels-Alder reaction and outlines an alternative three-step pathway involving a hydrogenation step to improve yields.

Introduction

Phthalic anhydrides are important industrial chemicals used in the production of plasticizers, polymers, and resins. Traditionally derived from petroleum-based feedstocks like o-xylene, there is a growing interest in producing these compounds from renewable resources. 2-Methylfuran (2-MF), which can be produced from the catalytic conversion of C5 sugars in lignocellulosic biomass, serves as a promising bio-based starting material.[1] The synthesis of 3-methylphthalic anhydride from 2-methylfuran is typically achieved through a two-step process: a [4+2] Diels-Alder cycloaddition with maleic anhydride, followed by dehydration of the resulting adduct.[2][3] This guide provides a comprehensive technical overview of this bio-based synthetic route.

Reaction Pathway

The overall transformation of 2-methylfuran to this compound involves two key chemical reactions.

Step 1: Diels-Alder Cycloaddition

The first step is a classic Diels-Alder reaction, a pericyclic [4+2] cycloaddition, between 2-methylfuran (the diene) and maleic anhydride (the dienophile).[4] This reaction forms a bridged bicyclic adduct, specifically exo-cis-1-methyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. The reaction is known for its high atom economy and can be performed under mild, solvent-free conditions.[2]

Step 2: Dehydration and Aromatization

The second step involves the dehydration of the Diels-Alder adduct to form the aromatic ring of this compound. This acid-catalyzed elimination of water is challenging due to a competing retro-Diels-Alder reaction, which reverts the adduct back to the starting materials.[2][5] This reversibility often necessitates low reaction temperatures, which may not be practical for industrial-scale production.[2]

Alternative Three-Step Pathway

To circumvent the problematic retro-Diels-Alder reaction, an alternative pathway has been developed.[6][7] This involves hydrogenating the double bond of the initial adduct before subjecting it to dehydration. The resulting saturated oxanorbornane intermediate cannot undergo the retro-Diels-Alder reaction, allowing for more forceful conditions to be used for the final aromatization step, leading to improved yields.[7]

Experimental Protocols

This section details the methodologies for the key experimental steps.

Protocol 1: Diels-Alder Adduct Formation

This protocol is adapted from a procedure that achieved an 84% yield.[2]

Materials:

-

2-Methylfuran (5.47 g, 0.0666 moles)

-

Maleic anhydride (6.53 g, 0.0666 moles)

-

Diethyl ether (for washing)

-

Closed Parr reactor (e.g., 45 mL, Series 4703–4714)

-

Nitrogen gas supply

Procedure:

-

Charge the Parr reactor with maleic anhydride (6.53 g) and 2-methylfuran (5.47 g).

-

Seal the reactor and purge with nitrogen gas.

-

Maintain the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

-

After the reaction is complete, retrieve the solid product.

-

Wash the solid product with cold (253 K / -20 °C) diethyl ether to remove unreacted starting materials.

-

Dry the resulting white product under vacuum. The expected product is exo-cis-1-methyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.

Protocol 2: Dehydration and Aromatization (Direct Method)

Several methods have been reported for the direct dehydration, though yields can be variable due to the retro-Diels-Alder reaction.[2]

Method A: Sulfolane (B150427) and Sulfuric Acid

-

Reagents: Diels-Alder adduct, sulfolane, sulfuric acid.

-

Conditions: The reaction is conducted in a binary mixture of sulfolane and sulfuric acid at a very low temperature of 218 K (-55 °C).

-

Outcome: This method achieved the highest reported yield for direct dehydration at 66%.[2]

Method B: Acetic Anhydride and Sulfuric Acid

-

Reagents: Diels-Alder adduct, acetic anhydride, catalytic sulfuric acid.

-

Conditions: The reaction is performed in acetic anhydride with a catalytic amount of sulfuric acid.

-

Outcome: A 57% yield was reported for a similar oxanorbornene adduct.[2]

Protocol 3: Hydrogenation and Aromatization (Three-Step Method)

This alternative route avoids the retro-Diels-Alder reaction.[7]

Step 3.3.1: Hydrogenation of the Adduct

-

Dissolve the Diels-Alder adduct (from Protocol 3.1) in a suitable solvent (e.g., 2-methylfuran was used as a solvent in one study).

-

Add a hydrogenation catalyst, such as 2 wt% Palladium on Carbon (Pd/C).

-

Pressurize the reactor with hydrogen gas (e.g., 80 bar).

-

Heat the reaction mixture to an appropriate temperature and stir until the reaction is complete (monitored by GC or TLC).

-

After cooling and depressurization, filter off the catalyst.

-

Purify the saturated adduct, for instance, by recrystallization. A 52% yield for this step has been reported.[7]

Step 3.3.2: Aromatization of the Saturated Adduct

-

The saturated adduct is then subjected to dehydration using a solid acid catalyst, such as H-Y zeolite.

-

The reaction is typically carried out in a fixed-bed reactor or a batch reactor at elevated temperatures.

-

The product, this compound, is collected and purified. Yields of up to 67-80% for this aromatization step have been achieved.[6][7]

Data Presentation

The following tables summarize the quantitative data reported for the synthesis of this compound and its intermediates from 2-methylfuran.

Table 1: Diels-Alder Cycloaddition of 2-Methylfuran and Maleic Anhydride

| Parameter | Value | Reference |

|---|---|---|

| Reactants | 2-Methylfuran, Maleic Anhydride | [2] |

| Conditions | Room Temperature, 24 h, N₂ atm | [2] |

| Solvent | Solvent-free | [2] |

| Product Yield | 84% |[2] |

Table 2: Dehydration of Diels-Alder Adduct to this compound

| Method/Reagents | Temperature | Product | Yield/Selectivity | Reference |

|---|---|---|---|---|

| 85% Sulfuric Acid | 273 K (0 °C) | 3-Methylphthalic Acid | 25% Selectivity | [2] |

| Sulfolane / H₂SO₄ | 218 K (-55 °C) | This compound | 66% Yield | [2] |

| Acetic Anhydride / H₂SO₄ | Not specified | Corresponding Anhydride | 57% Yield |[2] |

Table 3: Alternative Three-Step Pathway Data

| Step | Catalyst/Reagents | Conditions | Product Yield | Reference |

|---|---|---|---|---|

| Hydrogenation | 2 wt% Pd/C, H₂ | 80 bar | 52% (recrystallized) | [7] |

| Aromatization | Solid Acid Catalyst (e.g., H-Y Zeolite) | Elevated Temperature | 67% - 80% |[6][7] |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures described.

References

- 1. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Renewable production of phthalic anhydride from biomass-derived furan and maleic anhydride - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41655K [pubs.rsc.org]

- 3. Improved synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 4. Diels alder reaction of furan and maleic anhydride - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 5. Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. studenttheses.uu.nl [studenttheses.uu.nl]

- 7. researchgate.net [researchgate.net]

Synthesis of 3-Methylphthalic Anhydride via Diels-Alder Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-methylphthalic anhydride (B1165640), a valuable building block in pharmaceutical and materials science, through the Diels-Alder reaction. The core of this process involves the cycloaddition of 2-methylfuran (B129897) with maleic anhydride, followed by a dehydration step to yield the final aromatic product. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data from various studies, and a visual representation of the synthesis workflow.

Core Synthesis Pathway

The synthesis of 3-methylphthalic anhydride is a two-step process:

-

Diels-Alder Cycloaddition: 2-Methylfuran (the diene) reacts with maleic anhydride (the dienophile) to form the intermediate adduct, exo-1-methyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. This reaction is a classic [4+2] cycloaddition.

-

Dehydration: The newly formed adduct undergoes dehydration, typically under acidic conditions, to yield the aromatic product, this compound.

Quantitative Data Summary

The following table summarizes key quantitative data from cited literature for both the Diels-Alder reaction and the subsequent dehydration step. This allows for a clear comparison of different reaction conditions and their outcomes.

| Reaction Step | Reactants | Solvent/Catalyst | Temperature (°C) | Time | Yield/Selectivity | Reference |

| Diels-Alder Reaction | 2-Methylfuran, Maleic Anhydride | Solvent-Free | Room Temperature | 24 h | 84% Yield | [1][2] |

| Dehydration | exo-1-methyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | 85% Sulfuric Acid | 0 | - | 25% Selectivity for 3-methylphthalic acid | [1] |

| Dehydration | exo-1-methyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | Sulfolane and Sulfuric Acid | -55 | - | 66% Yield of this compound | [1] |

| Dehydration | exo-4,10-dioxa-tricyclo[5.2.1.0]dec-8-ene-3,5-dione | Methanesulfonic Acid | 25°C for 2h, then 80°C for 4h | 6 h | 80% Selectivity for Phthalic Anhydride | [1][2] |

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis of this compound.

Synthesis of exo-1-Methyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (Diels-Alder Adduct)

This protocol is adapted from a reported solvent-free synthesis.[1][2]

Materials:

-

2-Methylfuran

-

Maleic Anhydride

-

Diethyl ether (cooled to -20°C)

-

Parr reactor or a suitable sealed pressure vessel

-

Nitrogen gas supply

Procedure:

-

In a 45 mL closed Parr reactor, combine 0.0666 moles (6.53 g) of maleic anhydride and 0.0666 moles (5.47 g) of 2-methylfuran.

-

Purge the reactor with nitrogen gas to create an inert atmosphere.

-

Seal the reactor and allow the reaction to proceed for 24 hours at room temperature with stirring.

-

After 24 hours, a solid product will have formed.

-

Open the reactor and wash the solid product with diethyl ether cooled to -20°C.

-

Filter the white solid product and dry it under vacuum. This procedure is reported to yield approximately 10.068 g (84% yield) of the desired exo-adduct.

Synthesis of this compound (Dehydration)

This protocol describes a method using a mixed-sulfonic carboxylic anhydride system which has shown higher selectivity.[1][2]

Materials:

-

exo-1-Methyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (from the previous step)

-

Methanesulfonic acid (MSA)

-

Acetic anhydride (or other suitable carboxylic anhydride)

-

Round-bottom flask with reflux condenser

-

Heating mantle and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve the Diels-Alder adduct in methanesulfonic acid.

-

Add a molar excess of acetic anhydride to the solution.

-

Stir the reaction mixture at room temperature (approximately 25°C) for 2 hours. During this time, a stable intermediate is formed.

-

After 2 hours, heat the reaction mixture to 80°C and maintain this temperature for 4 hours to drive the dehydration to completion.

-

Monitor the reaction progress using a suitable analytical technique (e.g., NMR or GC-MS).

-

Upon completion, the reaction mixture can be worked up by quenching with ice water and extracting the product with an organic solvent.

-

The organic extracts should be dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or sublimation. This method has been reported to achieve up to 80% selectivity for the desired phthalic anhydride.[1][2]

Visualizing the Synthesis Workflow

The following diagrams illustrate the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound via the Diels-Alder reaction. Researchers are encouraged to consult the primary literature for further details and to optimize these procedures for their specific laboratory conditions and research goals.

References

Spectroscopic Analysis of 3-Methylphthalic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 3-Methylphthalic anhydride (B1165640) (CAS No: 4792-30-7).[1][2][3][4][5] The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines generalized experimental protocols for data acquisition, and includes a logical workflow for spectroscopic analysis.

Compound Overview

3-Methylphthalic anhydride (C₉H₆O₃, Molecular Weight: 162.14 g/mol ) is a derivative of phthalic anhydride and serves as a valuable building block in organic synthesis.[1][5] Accurate structural elucidation and purity assessment are critical for its application in research and development, for which spectroscopic methods are indispensable.

Spectroscopic Data Presentation

The following tables summarize the expected quantitative data for this compound based on established spectroscopic principles and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (H5, H6) | 7.9 - 7.7 | Multiplet | 2H |

| Aromatic (H4) | 7.6 - 7.4 | Multiplet | 1H |

| Methyl (CH₃) | ~2.5 | Singlet | 3H |

Note: Data is predicted based on the structure of this compound and known substituent effects on aromatic systems. The exact chemical shifts and coupling patterns would need to be confirmed by experimental data.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 160 |

| Aromatic Quaternary (C-3, C-3a, C-7a) | 140 - 120 |

| Aromatic Methine (CH) | 135 - 120 |

| Methyl (CH₃) | ~20 |

Note: This is a predicted spectrum. The presence of the methyl group and the anhydride ring will influence the precise chemical shifts of the aromatic carbons.

Table 3: Key IR Absorption Bands

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Anhydride C=O | Asymmetric Stretch | 1870 - 1845 | Strong |

| Anhydride C=O | Symmetric Stretch | 1800 - 1775 | Strong |

| C-O-C | Stretch | 1300 - 1000 | Strong |

| Aromatic C-H | Stretch | > 3000 | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |

| Methyl C-H | Stretch | 2960 - 2850 | Medium-Weak |

Note: Cyclic anhydrides typically show two distinct C=O stretching bands.[6] The higher wavenumber band corresponds to the symmetric stretch and the lower to the asymmetric stretch, with the latter usually being more intense.[6]

Table 4: Mass Spectrometry Data

| Parameter | Value | Notes |

| Molecular Formula | C₉H₆O₃ | |

| Molecular Weight | 162.14 | |

| Molecular Ion (M⁺) | m/z 162 | Expected parent peak in EI-MS. |

| Key Fragments | m/z 134, 105, 77 | Predicted fragments corresponding to the loss of CO, CO+CHO, and the phenyl group, respectively. |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a solid organic compound like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[7][8]

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7]

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).[9]

-

Filter the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.[7]

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton NMR experiment is performed. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR: A proton-decoupled ¹³C NMR experiment is typically run to obtain singlets for each unique carbon atom.[8] Due to the low natural abundance of ¹³C, a larger number of scans and a longer experimental time are usually required compared to ¹H NMR.[8]

-

2D NMR (Optional): For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10][11][12][13]

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, clean, and dry sample of solid this compound directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. This method requires minimal sample preparation and is often preferred for solid samples.[10]

Alternative Sample Preparation (Thin Solid Film):

-

Dissolve a small amount of the solid sample (around 50 mg) in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[14]

-

Drop the solution onto a salt plate (e.g., NaCl or KBr), which is transparent to IR radiation.[13][14]

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[14]

-

Place the plate in the sample holder of the IR spectrometer.[14]

Data Acquisition:

-

A background spectrum of the empty ATR crystal or salt plate is recorded first.

-

The sample spectrum is then recorded, and the instrument's software automatically subtracts the background to produce the final spectrum of the compound. The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[11]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.[15][16][17]

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a stock solution of the sample by dissolving it in an organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[18]

-

Dilute this stock solution further with a suitable solvent mixture (e.g., methanol/water) to a final concentration in the range of 1-10 µg/mL.[18]

-

If any precipitate is observed, the solution must be filtered before analysis to prevent blockages in the instrument.[18]

-

Transfer the final solution to a mass spectrometry vial.[18]

Data Acquisition (Electron Ionization - EI):

-

For EI, a volatile sample is introduced into the ion source, where it is bombarded with a high-energy electron beam.[19] This process forms a molecular ion (the radical cation of the original molecule) and various fragment ions.[15][19]

-

The ions are then accelerated and separated by a mass analyzer based on their m/z ratio.[15] A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound, such as this compound, using a combination of spectroscopic techniques.

Caption: A logical workflow for structure elucidation using spectroscopic techniques.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural characterization and purity verification of this compound. While the data presented in this guide is based on predictive models and analysis of similar structures, it offers a solid foundation for researchers to interpret experimental results. Adherence to proper experimental protocols is crucial for obtaining high-quality, reliable spectroscopic data essential for advancing research and development in the chemical and pharmaceutical sciences.

References

- 1. biosynth.com [biosynth.com]

- 2. This compound CAS 4792-30-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. This compound | 4792-30-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. This compound | 4792-30-7 [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. benchchem.com [benchchem.com]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. web.mit.edu [web.mit.edu]

- 10. amherst.edu [amherst.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. webassign.net [webassign.net]

- 13. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 16. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. fiveable.me [fiveable.me]

- 18. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 19. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility and Reactivity of 3-Methylphthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and reactivity of 3-methylphthalic anhydride (B1165640), a key intermediate in the synthesis of various organic compounds, including pharmaceuticals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, experimental protocols, and reaction mechanisms.

Physicochemical Properties

3-Methylphthalic anhydride is a solid organic compound with the chemical formula C₉H₆O₃ and a molecular weight of 162.14 g/mol .[1] It is characterized by a melting point ranging from 114 to 121°C and a boiling point of approximately 315.6°C.[1][2][3] For long-term storage, it is recommended to keep it in a dry environment under an inert gas like nitrogen at temperatures between 2°C and 8°C.[1]

| Property | Value | Reference |

| Molecular Formula | C₉H₆O₃ | [1] |

| Molecular Weight | 162.14 g/mol | [1] |

| Melting Point | 114-121 °C | [1][2][3] |

| Boiling Point | 315.6 °C | [1] |

| Storage Conditions | 2-8°C, dry, under inert gas | [1] |

Solubility Profile

The solubility of an anhydride is a critical parameter in its application, influencing reaction kinetics and product purification. While specific quantitative solubility data for this compound is not extensively available in the provided search results, the solubility of the parent compound, phthalic anhydride, offers valuable insights. Phthalic anhydride, being a polar molecule, exhibits higher solubility in polar organic solvents compared to non-polar ones.[4][5] It is readily soluble in solvents like acetone, ethanol, and chloroform.[5][6]

The solubility of phthalic anhydride in various organic solvents increases with temperature.[7] This general trend is expected to hold for this compound as well.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like this compound involves the isothermal equilibrium method.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Phase Separation: The saturated solution is allowed to stand, or is centrifuged, to separate the undissolved solid.

-

Concentration Analysis: A known volume of the clear supernatant is carefully withdrawn and its concentration is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.

-

Data Collection: This procedure is repeated at various temperatures to determine the temperature dependence of solubility.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Reactivity of this compound

Acid anhydrides are reactive electrophiles due to the presence of two carbonyl groups. The reactivity of this compound is primarily characterized by nucleophilic acyl substitution reactions. The general order of reactivity for carbonyl derivatives towards nucleophiles is acyl halides > acid anhydrides > esters > amides.[8]

Hydrolysis

This compound reacts with water to undergo hydrolysis, leading to the formation of 3-methylphthalic acid.[9] This reaction is typically slow at room temperature but can be accelerated by increasing the temperature or by the presence of acids or bases. Phthalic anhydrides generally exhibit a flat pH profile for hydrolysis in aqueous solutions over a wide pH range.[10]

Caption: Hydrolysis of this compound to 3-methylphthalic acid.

Reaction with Alcohols (Alcoholysis)

The reaction of this compound with alcohols yields the corresponding monoester of 3-methylphthalic acid. This reaction is a common method for preparing phthalate (B1215562) esters. The reaction can be catalyzed by acids.

Caption: Reaction of this compound with an alcohol.

Reaction with Amines (Aminolysis)

This compound readily reacts with primary and secondary amines to form the corresponding phthalamic acid derivatives. For instance, it reacts with methylamine (B109427) hydrochloride to produce 2,3-dihydro-2,4-dimethyl-1H-isoindole-1,3-dione.[2][9][11] This reaction is typically fast and exothermic.

Caption: Reaction of this compound with an amine.

Experimental Protocol for a Typical Reaction with a Nucleophile (e.g., Aminolysis)

Objective: To synthesize the N-substituted phthalamic acid from this compound and a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., aniline)

-

A suitable solvent (e.g., acetone, dichloromethane)

-

Stirring apparatus

-

Reaction vessel

Methodology:

-

Dissolution: Dissolve this compound in the chosen solvent in the reaction vessel.

-

Addition of Nucleophile: Slowly add the primary amine to the solution while stirring. The reaction is often exothermic, so controlled addition is necessary.

-

Reaction: Continue stirring the mixture at room temperature for a specified period (e.g., 1-2 hours) until the reaction is complete. The product often precipitates out of the solution.

-

Isolation: Isolate the product by filtration.

-

Purification: Wash the isolated solid with a small amount of cold solvent to remove any unreacted starting materials. The product can be further purified by recrystallization if necessary.

-

Characterization: Characterize the final product using techniques such as NMR, IR spectroscopy, and melting point determination.

Experimental Workflow for Nucleophilic Acyl Substitution

Caption: General workflow for the reaction of this compound with a nucleophile.

Conclusion

This compound is a versatile reagent with a reactivity profile dominated by nucleophilic acyl substitution reactions. Its solubility in polar organic solvents facilitates its use in a variety of synthetic applications. Understanding its solubility and reactivity is crucial for optimizing reaction conditions and for the successful development of new chemical entities in the pharmaceutical and chemical industries. This guide provides a foundational understanding of these properties and offers standardized protocols for their investigation.

References

- 1. 3-Methyl phthalic anhydride | 4792-30-7 | FM11816 [biosynth.com]

- 2. This compound CAS#: 4792-30-7 [m.chemicalbook.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. What is the solubility of Phthalic anhydride?What factors affect it? - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 5. Understanding Phthalic Anhydride Solubility: Key Factors - TAINUO CHEMICAL [sinotainuo.com]

- 6. stargrace-magnesite.com [stargrace-magnesite.com]

- 7. Solubility and dissolution thermodynamics of phthalic anhydride in organic solvents at 283–313 K | Semantic Scholar [semanticscholar.org]

- 8. organic chemistry - Reactivity of anhydride vs aldehyde with nucleophile - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. This compound | 4792-30-7 [chemicalbook.com]

- 10. Hydrolysis of phthalic and 3,6-dimethylphthalic anhydrides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. This compound, 96%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

3-Methylphthalic Anhydride: A Versatile Monomer for Advanced Polymer Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylphthalic anhydride (B1165640) (3-MPA) is an aromatic dicarboxylic anhydride monomer that is gaining significant interest in the field of polymer chemistry. As a derivative of phthalic anhydride, 3-MPA offers a unique combination of properties stemming from its aromatic core and the presence of a methyl group. This methyl substituent can influence the monomer's reactivity, solubility, and the final properties of the resulting polymers, such as their thermal stability, mechanical strength, and degradation characteristics.

Recent advancements have highlighted the potential for producing 3-MPA from bio-based sources, positioning it as a sustainable alternative to purely petrochemical-derived monomers.[1] This guide provides a comprehensive overview of 3-methylphthalic anhydride as a monomer, focusing on its properties, key polymerization methodologies, and the characteristics of the resulting polymers. The information presented is intended to serve as a valuable resource for professionals in research, development, and pharmaceutical sciences who are exploring the use of novel monomers for the synthesis of advanced polymeric materials.

Monomer Properties: this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in polymerization reactions. The table below summarizes key properties of this monomer.

| Property | Value | Reference |

| Chemical Formula | C₉H₆O₃ | [2] |

| Molecular Weight | 162.14 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 118-121 °C | [2] |

| Boiling Point | 315.6 °C | [2] |

| CAS Number | 4792-30-7 | [2] |

Polymerization Methodologies

This compound can be polymerized through several methods, primarily leveraging the reactivity of its anhydride functional group. The most prominent methods include ring-opening copolymerization (ROCOP) with epoxides, polyesterification with polyols, and the formation of polyurethanes.

Ring-Opening Copolymerization (ROCOP) with Epoxides

The ring-opening copolymerization of cyclic anhydrides and epoxides is a powerful technique for synthesizing well-defined polyesters with controlled molecular weights and narrow dispersities.[3] This method offers excellent atom economy and allows for the tuning of polymer properties by carefully selecting the epoxide comonomer.[3] While much of the detailed research has been conducted on the parent phthalic anhydride, the principles are directly applicable to 3-MPA.

The general mechanism involves the activation of the epoxide by a Lewis acidic catalyst, followed by nucleophilic attack of a co-catalyst or the growing polymer chain, which opens the epoxide ring. The resulting alkoxide then attacks the anhydride, incorporating it into the polymer backbone and regenerating the active species for the next cycle. The presence of the methyl group on the 3-MPA ring may have a subtle electronic and steric influence on the reaction kinetics compared to unsubstituted phthalic anhydride.

Experimental Protocol: Ring-Opening Copolymerization of this compound and an Epoxide (General Procedure)

This protocol is adapted from established procedures for the ROCOP of phthalic anhydride with epoxides.[4][5]

Materials:

-

This compound (3-MPA)

-

Epoxide (e.g., cyclohexene (B86901) oxide, propylene (B89431) oxide)

-

Catalyst system (e.g., chromium(III) salen complex and a nucleophilic co-catalyst like 4-dimethylaminopyridine (B28879) (DMAP))

-

Anhydrous toluene (B28343) (or other suitable solvent)

-

Methanol (B129727) (for precipitation)

-

Dichloromethane (B109758) (for dissolution)

Procedure:

-

Preparation: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the catalyst and co-catalyst to a dry reaction vessel equipped with a magnetic stir bar.

-

Monomer Addition: Add anhydrous toluene to dissolve the catalyst system, followed by the addition of this compound and the chosen epoxide. The molar ratio of monomers to catalyst/co-catalyst is crucial for controlling the polymerization and is typically in the range of 250:1 to 1000:1.

-

Polymerization: Seal the reaction vessel and place it in a preheated oil bath at a temperature typically ranging from 80 to 120°C. Stir the reaction mixture for a predetermined time (e.g., 1 to 24 hours) to achieve the desired monomer conversion and polymer molecular weight.

-

Termination and Isolation: Cool the reaction vessel in an ice bath to quench the polymerization. Dissolve the crude product in a minimal amount of dichloromethane.

-

Purification: Precipitate the polymer by slowly adding the dichloromethane solution to a large volume of cold methanol with vigorous stirring.

-

Drying: Collect the precipitated polymer by filtration and dry it under vacuum at an elevated temperature (e.g., 40-60°C) until a constant weight is achieved.

-

Characterization: Characterize the resulting polyester (B1180765) using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and dispersity, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and Differential Scanning Calorimetry (DSC) for determining the glass transition temperature (Tg).

Polyesterification

This compound can undergo polyesterification with polyols (e.g., diols, triols) to form polyesters, including alkyd resins which are widely used in the coatings industry. This polycondensation reaction typically requires elevated temperatures and often the use of a catalyst to facilitate the esterification process and the removal of the water byproduct. The properties of the resulting polyester are highly dependent on the type of polyol used and the ratio of anhydride to hydroxyl groups.

Experimental Protocol: Synthesis of a 3-MPA Based Polyester (General Procedure)

This protocol is based on established methods for producing phthalic anhydride-based polyesters and alkyd resins.[6]

Materials:

-

This compound (3-MPA)

-

Polyol (e.g., glycerol, ethylene (B1197577) glycol, propylene glycol)

-

Fatty acid (for alkyd resins, e.g., soybean oil fatty acid)

-

Catalyst (optional, e.g., p-toluenesulfonic acid)

-

Xylene (for azeotropic removal of water)

Procedure:

-

Reactor Setup: Charge the this compound, polyol, and fatty acid (if preparing an alkyd resin) into a reaction vessel equipped with a mechanical stirrer, thermometer, condenser, and a Dean-Stark trap filled with xylene.

-

Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen, to prevent oxidation, especially at high temperatures.

-

Heating and Water Removal: Gradually heat the mixture with continuous stirring. As the temperature rises (typically to 180-240°C), the esterification reaction will commence, and water will be produced as a byproduct. The water will be removed azeotropically with xylene and collected in the Dean-Stark trap.

-

Monitoring the Reaction: Monitor the progress of the reaction by periodically measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value reaches a predetermined low level.

-

Cooling and Dilution: Once the desired acid value is achieved, cool the reactor and, if necessary, dilute the polyester resin with a suitable solvent to the desired viscosity.

-

Characterization: Characterize the final polyester resin for properties such as acid value, hydroxyl value, viscosity, and solubility.

Polyurethane Synthesis

This compound can be used as a precursor to synthesize polyols, which are then reacted with isocyanates to form polyurethanes. The anhydride is first reacted with a diol or polyol to create a polyester polyol with terminal hydroxyl groups. This polyester polyol is then reacted with a diisocyanate to form the final polyurethane polymer. The properties of the polyurethane can be tailored by adjusting the structure and molecular weight of the polyester polyol intermediate.

Experimental Protocol: Synthesis of a 3-MPA Based Polyurethane (Two-Step Process)

This protocol is a general representation based on standard polyurethane synthesis methodologies.[7]

Step 1: Synthesis of Polyester Polyol

-

Follow the polyesterification protocol described above, but adjust the molar ratio of the polyol to 3-MPA to be in excess, ensuring that the resulting polyester chains are terminated with hydroxyl groups.

-

Monitor the reaction until the acid value is low and the desired hydroxyl value is achieved.

Step 2: Polyurethane Formation

-

Prepolymer Formation: In a dry, inert atmosphere, react the synthesized polyester polyol with a diisocyanate (e.g., toluene diisocyanate (TDI) or methylene (B1212753) diphenyl diisocyanate (MDI)) at a moderate temperature (e.g., 60-80°C). The stoichiometry is controlled to produce an isocyanate-terminated prepolymer.

-

Chain Extension: In a second stage, react the prepolymer with a chain extender, which is typically a diol or a diamine, to build up the final high molecular weight polyurethane.

-

Curing: The resulting polyurethane can then be cast into a film or mold and cured at an appropriate temperature to achieve its final properties.

-

Characterization: Characterize the polyurethane for its mechanical properties (tensile strength, elongation), thermal properties (Tg, thermal stability), and chemical resistance.

Properties of this compound Based Polymers

The incorporation of this compound into polymer backbones imparts a range of desirable properties. The aromatic ring contributes to thermal stability and mechanical rigidity, while the ester or urethane (B1682113) linkages provide flexibility and determine the chemical resistance and degradation profile. The methyl group can further modify these properties by increasing hydrophobicity and potentially lowering the glass transition temperature compared to polymers made from unsubstituted phthalic anhydride due to increased chain mobility.

The table below summarizes typical properties of polyesters derived from the closely related phthalic anhydride, which can be used as a baseline for what to expect from 3-MPA based polymers.

| Polymer Type | Comonomer(s) | Molecular Weight (Mn, g/mol ) | Glass Transition Temp. (Tg, °C) | Reference |

| Polyester (ROCOP) | Cyclohexene Oxide | up to 22,800 | 141.8 | [4] |

| Polyester (ROCOP) | 4-Vinylcyclohexene Oxide | up to 20,600 | - | [4] |

| Polyester (ROCOP) | Butylene Oxide | - | 47.7 | [4] |

| Polyester (ROCOP) | Limonene Oxide | up to 14,000 | up to 136 | [5] |

| Polyurethane Resin | PPG & PAPP | - | - | [8] |

| Unsaturated Polyester | Propylene Glycol | - | - | [9] |

Note: PAPP refers to phthalic anhydride polyester polyol, and PPG refers to polypropylene (B1209903) glycol.

Conclusion

This compound is a promising monomer for the synthesis of a variety of polymers, including polyesters, alkyd resins, and polyurethanes. Its aromatic structure provides a basis for materials with good thermal and mechanical properties, while the methyl group offers a means to fine-tune these characteristics. The potential for bio-based production of 3-MPA further enhances its appeal as a sustainable building block for advanced materials. The experimental protocols and property data presented in this guide, largely based on the well-studied phthalic anhydride, provide a solid foundation for researchers and developers to explore the full potential of this compound in their specific applications, from high-performance coatings to advanced biomedical materials. Further research into the specific effects of the methyl substituent on polymerization kinetics and final polymer properties will undoubtedly open up new avenues for innovation in polymer science.

References

- 1. This compound (3-MPA) - Biorizon [biorizon.eu]

- 2. Towards a de-novo route to drop-in biobased 3-methyl phthalic anhydride, a first principles computational study [studenttheses.uu.nl]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. Mechanism studies of terpolymerization of phthalic anhydride, propylene epoxide, and carbon dioxide catalyzed by ZnGA - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. High-Glass-Transition Polyesters Produced with Phthalic Anhydride and Epoxides by Ring-Opening Copolymerization (ROCOP) [boa.unimib.it]

Health and Safety Considerations for 3-Methylphthalic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety considerations for 3-Methylphthalic anhydride (B1165640). The information compiled is based on available data for the substance and its structural analogues, providing a comprehensive resource for professionals handling this chemical.

Hazard Identification and Classification

3-Methylphthalic anhydride is classified as a hazardous substance. Based on data from safety data sheets and studies on analogous compounds, the primary health hazards include:

-

Acute Oral Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Irritation: Causes serious eye damage.[1]

-

Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]

-

Skin Sensitization: May cause an allergic skin reaction.[1]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Toxicological Data Summary

Quantitative toxicological data for this compound is limited. The following table summarizes available data for structurally similar phthalic anhydrides, which can be used for preliminary risk assessment. It is crucial to handle this compound with the assumption of a similar toxicological profile.

| Toxicological Endpoint | Test Species | Route of Exposure | Value | Reference Compound | Citation |

| Acute Oral Toxicity (LD50) | Rat | Oral | 1530 mg/kg | Phthalic anhydride | [2][3] |

| Rat | Oral | 1900 mg/kg | Methyltetrahydrophthalic anhydride (MTHPA) | [4] | |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | >10,000 mg/kg | Phthalic anhydride | |

| Rat | Dermal | >2000 mg/kg | Methyltetrahydrophthalic anhydride (MTHPA) | [5] | |

| Acute Inhalation Toxicity (LC50) | Rat | Inhalation | >2.14 mg/L (4h) | Phthalic anhydride | [2] |

| Rat | Inhalation | >1100 mg/m³ (4h) | Hexahydrophthalic anhydride (HHPA) | [4] | |

| Skin Irritation | Rabbit | Dermal | Irritating | Phthalic anhydride | [2] |

| Eye Irritation | Rabbit | Ocular | Causes serious eye damage | Phthalic anhydride | [2] |

Experimental Protocols

Acute Oral Toxicity (OECD 401)

-

Objective: To determine the median lethal dose (LD50) after a single oral administration.

-

Test Species: Albino rats, nulliparous and non-pregnant females are typically used.

-

Procedure:

-

Animals are fasted overnight prior to dosing.

-

The test substance is administered by gavage in graduated doses to several groups of animals.

-

A control group receives the vehicle alone.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A full necropsy is performed on all animals at the end of the study.

-

-

Data Analysis: The LD50 is calculated using a recognized statistical method.

Acute Dermal Toxicity (OECD 402)

-

Objective: To determine the LD50 after a single dermal application.

-

Test Species: Rats or rabbits.

-

Procedure:

-

The fur on the dorsal area of the trunk of the test animals is clipped 24 hours before the test.

-

The test substance is applied uniformly over an area of at least 10% of the body surface.

-

The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[6]

-

Animals are observed for mortality, clinical signs, and body weight changes for 14 days.

-

A gross necropsy is performed on all animals.

-

-

Data Analysis: The dermal LD50 is determined.

Acute Dermal Irritation/Corrosion (OECD 404)

-

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

-

Test Species: Albino rabbits.

-

Procedure:

-

A 0.5 g or 0.5 mL sample of the test substance is applied to a small area of clipped skin.

-

The treated area is covered with a gauze patch for a 4-hour exposure period.

-

Observations for erythema and edema are made at 1, 24, 48, and 72 hours after patch removal.[7]

-

The reversibility of any observed effects is monitored for up to 14 days.

-

-

Data Analysis: The degree of irritation is scored based on the Draize scoring system.

Acute Eye Irritation/Corrosion (OECD 405)

-

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

-

Test Species: Albino rabbits.

-

Procedure:

-

A single dose of 0.1 mL of liquid or 0.1 g of solid is instilled into the conjunctival sac of one eye.[8]

-

The other eye serves as an untreated control.[8]

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[1]

-

Lesions of the cornea, iris, and conjunctiva are scored.

-

The reversibility of effects is observed for up to 21 days.

-

-

Data Analysis: Irritation scores are evaluated to classify the substance's irritation potential.

Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD 429)

-

Objective: To determine the potential of a substance to induce skin sensitization.

-

Test Species: Mice (CBA/J or CBA/Ca strain).

-

Procedure:

-

The test substance is applied to the dorsal surface of the ears daily for three consecutive days.[9]

-

On day 6, a radiolabeled thymidine (B127349) is injected intravenously.

-

After a set time, the draining auricular lymph nodes are excised and the proliferation of lymphocytes is measured by the incorporation of the radiolabel.[10]

-

-

Data Analysis: A Stimulation Index (SI) is calculated. An SI of 3 or greater indicates that the substance is a skin sensitizer.[11]

Mechanism of Sensitization and Signaling Pathways

The primary mechanism of sensitization by this compound, like other chemical anhydrides, involves haptenation, where the molecule covalently binds to endogenous proteins to form an immunogenic conjugate. This process initiates an immune response, leading to allergic reactions upon subsequent exposures.

Hapten-Protein Conjugate Formation

Caption: Formation of an immunogenic conjugate through haptenation.

Immune Response and Sensitization

The hapten-protein conjugate is recognized by the immune system, leading to a cascade of events that results in sensitization. This is primarily a Type I hypersensitivity reaction mediated by IgE antibodies.

Caption: Simplified signaling pathway of respiratory and skin sensitization.

Handling and Safety Precautions

Given the hazardous nature of this compound, strict safety protocols must be followed to minimize exposure.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a hazardous chemical that requires careful handling to avoid adverse health effects. While specific toxicological data for this compound is scarce, information from its analogues indicates that it is a skin and eye irritant, a skin and respiratory sensitizer, and is harmful if swallowed. The primary mechanism of sensitization is through haptenation, leading to an IgE-mediated immune response. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize the risk of exposure and ensure a safe working environment.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. oecd.org [oecd.org]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 7. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 8. oecd.org [oecd.org]

- 9. techniques-ingenieur.fr [techniques-ingenieur.fr]

- 10. toxicoop.com [toxicoop.com]

- 11. oecd.org [oecd.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Polyesters from 3-Methylphthalic Anhydride for Drug Delivery Applications

For Researchers, Scientists, and Drug Development Professionals